

Crystal structure analysis of 2-Isopropyl-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Isopropyl-4-methyl-1H-imidazole*

Cat. No.: *B3132616*

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure Analysis of **2-Isopropyl-4-methyl-1H-imidazole**

Abstract

The precise elucidation of three-dimensional molecular architecture is a cornerstone of modern drug discovery and materials science. The imidazole scaffold, in particular, is a privileged structure in medicinal chemistry, and understanding its atomic-level arrangement is critical for rational drug design. This guide provides a comprehensive technical overview of the methodologies involved in the crystal structure analysis of **2-Isopropyl-4-methyl-1H-imidazole**. Due to the absence of a publicly available crystal structure for this specific compound, this document will detail its synthesis and then use the structurally related and well-characterized herbicide, Imazapic, which contains a 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl) moiety, as an illustrative case study for the principles and execution of single-crystal X-ray diffraction. This approach provides researchers, scientists, and drug development professionals with a robust framework for undertaking similar structural analyses.

Introduction: The Significance of the Imidazole Scaffold

Imidazole derivatives are fundamental heterocyclic compounds that form the core of numerous biologically active molecules, including the essential amino acid histidine. Their unique electronic properties and ability to act as proton donors and acceptors make them exceptional

ligands for metal ions in enzymes and versatile participants in hydrogen bonding networks.[\[1\]](#) The therapeutic potential of compounds based on this scaffold is intrinsically linked to their three-dimensional structure, which governs their interactions with biological targets.[\[1\]](#)

2-Isopropyl-4-methyl-1H-imidazole ($C_7H_{12}N_2$) is a substituted imidazole that serves as a valuable building block in the synthesis of more complex molecules.[\[2\]](#) The isopropyl group at the 2-position and the methyl group at the 4-position significantly influence its steric and electronic properties, which in turn dictate its reactivity and potential biological activity. To fully understand and exploit these properties for applications such as enzyme inhibition or materials science, a definitive determination of its crystal structure is paramount.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and the intricate details of intermolecular interactions that govern crystal packing.[\[3\]](#) This guide will navigate the critical steps from synthesis and crystallization to the final structural refinement and analysis.

Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This phase is often the most challenging bottleneck in the entire process.

Synthesis of 2-Isopropyl-4-methyl-1H-imidazole

While multiple synthetic routes to substituted imidazoles exist, a common and effective method involves the condensation of an aldehyde, an α -dicarbonyl compound, and an ammonia source. For the title compound, a documented procedure is as follows:

Experimental Protocol: Synthesis

- **Reaction Setup:** A solution of isobutyraldehyde (50 mmol) in 25 mL of ethanol is prepared in a round-bottom flask.
- **Addition of Reagents:** Ammonium hydroxide (28%, 25 mL) is added to the solution at 55 °C. Subsequently, methylglyoxal (63 mmol) is added dropwise to the reaction mixture.

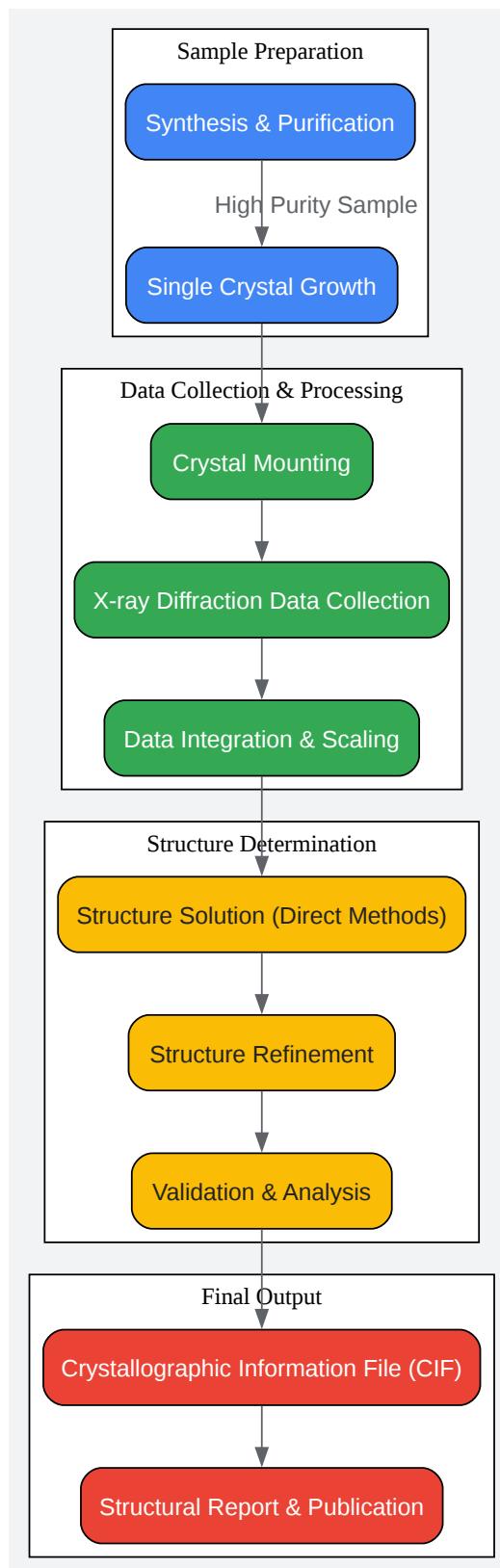
- Reaction Conditions: The resulting solution is stirred for 16 hours at 60 °C.
- Workup and Extraction: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate (50 mL) and water (30 mL).
- Purification: The organic phase is washed with brine, dried over magnesium sulfate (MgSO_4), and concentrated. The crude product is purified by flash column chromatography using dichloromethane as the eluent to yield **2-Isopropyl-4-methyl-1H-imidazole** as a light yellow solid.

This protocol is adapted from a published procedure in the European Journal of Medicinal Chemistry.

The Art and Science of Crystallization

Obtaining crystals suitable for SCXRD—typically well-ordered and of sufficient size (0.1-0.3 mm in all dimensions)—requires a systematic exploration of crystallization conditions. The underlying principle is to slowly bring a solution to a state of supersaturation, allowing for controlled nucleation and gradual crystal growth.

Common Crystallization Techniques:


- Slow Evaporation: This is the simplest method, where the solute concentration is gradually increased by allowing the solvent to evaporate slowly from a nearly saturated solution. The choice of solvent is critical, as it influences crystal habit and can even be incorporated into the crystal lattice.^[3]
- Vapor Diffusion: Ideal for small quantities of material, this technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
- Slow Cooling: This method is effective for compounds whose solubility is highly dependent on temperature. A saturated solution is prepared at an elevated temperature and then cooled

slowly and controllably. As the temperature decreases, the solubility drops, leading to crystal formation.

X-ray Crystallography: A Case Study

As a definitive crystal structure for **2-Isopropyl-4-methyl-1H-imidazole** is not available in open-access crystallographic databases, we will use the closely related compound, 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid (Imazapic), to illustrate the experimental workflow.^{[4][5]} This compound shares the key isopropyl and methyl-substituted imidazole core.

The overall workflow for single-crystal X-ray diffraction is a multi-stage process, from data collection to the final validation of the structural model.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement

- Crystal Selection and Mounting: A suitable single crystal of Imazapic is selected under a microscope and mounted on a goniometer head.[1]
- Data Collection: The crystal is placed in a diffractometer and cooled to a specific temperature (e.g., 293 K) to minimize thermal vibrations.[1] Monochromatic X-ray radiation (e.g., Mo K α , λ = 0.71073 Å) is used.[1] A series of diffraction images are collected as the crystal is rotated. [3]
- Data Processing: The collected diffraction intensities are integrated, scaled, and corrected for experimental factors like absorption using specialized software.[1]
- Structure Solution: The crystal structure is solved using direct methods, which mathematically phase the diffraction data to generate an initial electron density map and a preliminary molecular model.[6]
- Structure Refinement: The initial model is refined using a full-matrix least-squares method on F^2 .[6] In this iterative process, atomic positions and thermal parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Non-hydrogen atoms are typically refined anisotropically.[1]

Results and Discussion: The Crystal Structure of Imazapic

The crystallographic analysis of Imazapic provides precise details about its molecular geometry and how the molecules arrange themselves in the solid state.

Crystallographic Data

The key crystallographic parameters for Imazapic are summarized in the table below.[4][5] This data serves as the fundamental fingerprint of the crystal structure.

Parameter	Value
Chemical Formula	C ₁₄ H ₁₇ N ₃ O ₃
Molecular Weight	275.31
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	12.102 (2)
b (Å)	16.035 (3)
c (Å)	7.2883 (15)
β (°)	94.17 (3)
Volume (Å ³)	1410.6 (5)
Z	4
Temperature (K)	293
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
Final R-factor [$ I > 2\sigma(I)$]	R = 0.046

Molecular and Supramolecular Structure

The analysis of the Imazapic structure reveals several key features:

- **Planarity:** The pyridine and imidazole rings are nearly coplanar, with a very small dihedral angle of 3.08(5)° between them.^[5] This planarity can be crucial for stacking interactions and binding to biological targets.
- **Intramolecular Hydrogen Bonding:** A significant intramolecular O—H…N hydrogen bond is observed.^[5] This interaction contributes to the conformational rigidity of the molecule.
- **Intermolecular Interactions:** In the crystal lattice, molecules are linked by an N—H…O hydrogen bond, forming chains that extend along the^[7] crystallographic direction.^{[4][5]} These hydrogen bonds are the primary forces governing the crystal packing.

Caption: Simplified schematic of the Imazapic core structure.

Conclusion and Future Outlook

This guide has outlined the comprehensive process required for the crystal structure analysis of a small organic molecule, using **2-Isopropyl-4-methyl-1H-imidazole** as the target and the related Imazapic compound as a practical demonstrator. The journey from rational synthesis and meticulous crystallization to high-precision X-ray diffraction and refinement provides an unparalleled level of structural detail.

The insights gained from such analyses—conformational preferences, bond geometries, and intermolecular packing motifs—are invaluable. For drug development professionals, this information fuels structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics. For materials scientists, it provides the blueprint for engineering crystalline materials with desired physical and chemical properties. The methodologies described herein represent a foundational and indispensable tool in the modern chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. [2-Isopropyl-4-methyl-1H-imidazole | C7H12N2 | CID 12199459 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/12199459) [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [2-\(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl\)-5-methylnicotinic acid - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC) [pmc.ncbi.nlm.nih.gov]
- 6. [Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives](https://article.sapub.org) [article.sapub.org]

- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal structure analysis of 2-Isopropyl-4-methyl-1H-imidazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3132616#crystal-structure-analysis-of-2-isopropyl-4-methyl-1h-imidazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com